molecular formula C16H13N3NaO7S2+ B12692462 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt CAS No. 93918-38-8

7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt

Cat. No.: B12692462
CAS No.: 93918-38-8
M. Wt: 446.4 g/mol
InChI Key: LRHLPELJUIXZKV-UHFFFAOYSA-N
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Description

7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its complex structure, which includes both amino and hydroxyl functional groups, as well as azo and sulphonic acid groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt typically involves multiple steps. The process often starts with the diazotization of an aromatic amine, followed by azo coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The sulphonic acid group can participate in substitution reactions, often leading to the formation of sulphonamide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like chlorosulphonic acid can be used for sulphonation reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines resulting from the reduction of the azo group.

    Substitution: Sulphonamide derivatives formed through substitution reactions.

Scientific Research Applications

7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye for staining and as an indicator in various chemical reactions.

    Biology: Employed in histological staining to highlight specific structures in biological tissues.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its ability to form strong interactions with various substrates. The azo group allows for the formation of stable complexes with metals and other compounds, while the sulphonic acid group enhances solubility in aqueous environments. These properties make it effective in applications such as staining and dyeing, where strong and stable coloration is required.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-hydroxy-3-((4-sulphophenyl)azo)naphthalene-2-sulphonic acid
  • 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt

Uniqueness

Compared to similar compounds, 7-Amino-4-hydroxy-8-((3-sulphophenyl)azo)naphthalene-2-sulphonic acid, sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and strong binding affinity make it particularly useful in applications requiring stable and vivid coloration.

Properties

CAS No.

93918-38-8

Molecular Formula

C16H13N3NaO7S2+

Molecular Weight

446.4 g/mol

IUPAC Name

sodium;7-amino-4-hydroxy-8-[(3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O7S2.Na/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23;/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26);/q;+1

InChI Key

LRHLPELJUIXZKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N.[Na+]

Origin of Product

United States

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